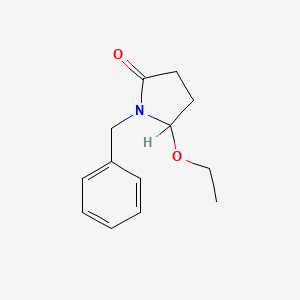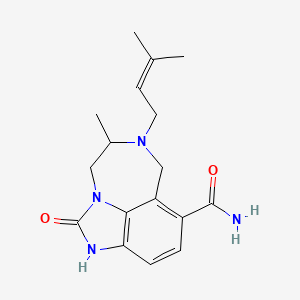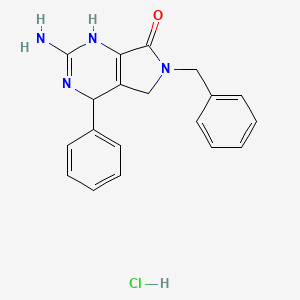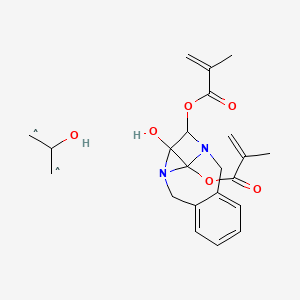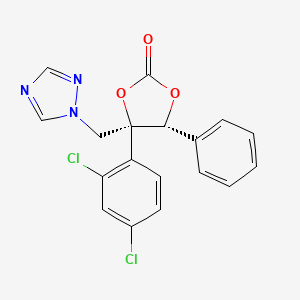
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxolane ring, dichlorophenyl, phenyl, and triazolylmethyl groups. Its stereochemistry is defined by the (4S,5R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and phenyl groups. The triazolylmethyl group is then added through a series of nucleophilic substitution reactions. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (4S,5R) configuration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazolylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets. The triazolylmethyl group is known to bind to enzymes and proteins, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The dichlorophenyl and phenyl groups contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5S)-
- **1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4R,5R)-
- **1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4R,5S)-
Uniqueness
The (4S,5R) configuration of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is unique in its specific binding affinity and biological activity. This stereochemistry is crucial for its interaction with molecular targets, making it distinct from other stereoisomers.
Properties
CAS No. |
107659-70-1 |
|---|---|
Molecular Formula |
C18H13Cl2N3O3 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-6-7-14(15(20)8-13)18(9-23-11-21-10-22-23)16(25-17(24)26-18)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChI Key |
QVYDQESMDIQWLK-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
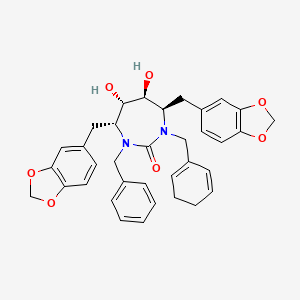
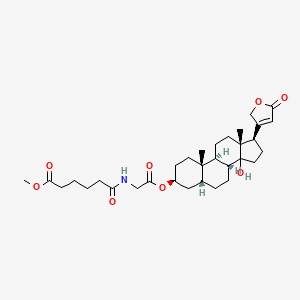
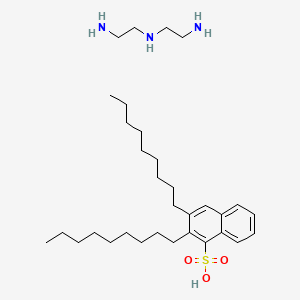
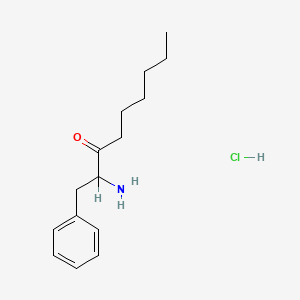
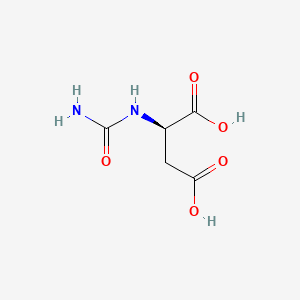
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
